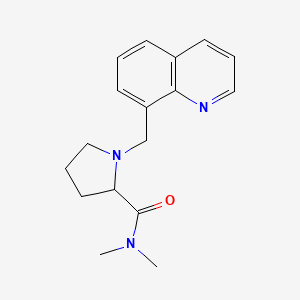
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide, also known as DMQX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. In
Mecanismo De Acción
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The inhibition of the AMPA receptor by N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several biochemical and physiological effects. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can block the induction of LTP, which is important for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also prevent the excitotoxicity that is associated with the overactivation of glutamate receptors, which can lead to neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous ligands. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be used to investigate the mechanisms underlying the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor. This can lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with pyrrolidine and dimethylamine. The resulting product is then subjected to further reactions to form N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been used to investigate the involvement of AMPA receptors in the formation of long-term potentiation (LTP), a process that is crucial for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)17(21)15-9-5-11-20(15)12-14-7-3-6-13-8-4-10-18-16(13)14/h3-4,6-8,10,15H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWDKQSRIXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)

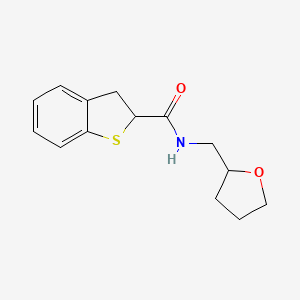
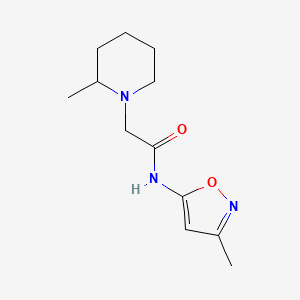
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
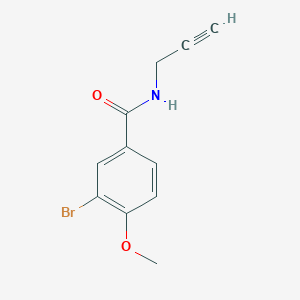
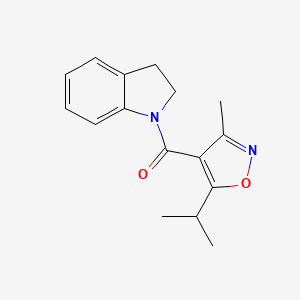
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
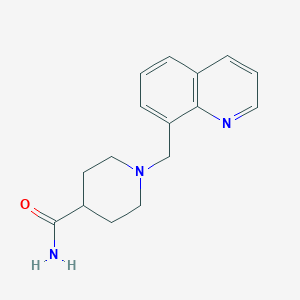
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)
![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)